2-cyano-3-(1H-indol-3-yl)propanamide
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Overview
Description
2-cyano-3-(1H-indol-3-yl)propanamide is an organic compound with the molecular formula C12H11N3O. It is a derivative of indole, a heterocyclic aromatic organic compound. Indole derivatives are known for their wide range of biological activities and are commonly used in medicinal chemistry.
Scientific Research Applications
2-cyano-3-(1H-indol-3-yl)propanamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
Target of Action
2-Cyano-3-(1H-indol-3-yl)propanamide is a compound that has been designed and developed based on the structures of clinically relevant drugs indomethacin and paracetamol
Mode of Action
In vitro assays performed in j774 macrophages showed significant inhibitions of the production of nitrite and the production of cytokines (il-1β and tnfα) in noncytotoxic concentrations . This suggests that the compound may exert its effects by modulating the activity of these inflammatory mediators.
Result of Action
In vivo tests showed that this compound exhibited satisfactory activity in reducing edema in CFA-induced paw edema tests, similar to the group treated with dexamethasone . Moreover, in the peritonitis assay that assesses leukocyte migration, the compound exhibited promising results . These findings suggest that the compound may have potential anti-inflammatory effects.
Safety and Hazards
Biochemical Analysis
Biochemical Properties
In biochemical reactions, 2-cyano-3-(1H-indol-3-yl)propanamide interacts with various enzymes, proteins, and other biomolecules. For instance, it has shown significant inhibitions of the production of nitrite and the production of cytokines (IL-1β and TNFα) in noncytotoxic concentrations .
Cellular Effects
This compound influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. It has been observed to have an anti-inflammatory effect, reducing edema in in vivo tests .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. In the paw edema assay, a dosage of 50 mg kg−1 showed satisfactory activity, reducing edema in 2–6 hours .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-cyano-3-(1H-indol-3-yl)propanamide typically involves the reaction of indole-3-carboxaldehyde with cyanoacetamide under basic conditions. The reaction proceeds through a Knoevenagel condensation followed by cyclization to form the desired product. The reaction conditions often include the use of a base such as piperidine or pyridine and a solvent like ethanol or methanol. The reaction is usually carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over reaction parameters and increases the yield and purity of the product. The use of automated systems and advanced purification techniques such as crystallization and chromatography further enhances the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-cyano-3-(1H-indol-3-yl)propanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The indole ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenation can be carried out using halogens like chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of oxo derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of halogenated or nitrated indole derivatives.
Comparison with Similar Compounds
Similar Compounds
- 2-amido-3-(1H-indol-3-yl)propanamide
- 2-cyano-3-(1H-indol-2-yl)propanamide
- 2-cyano-3-(1H-indol-3-yl)butanamide
Uniqueness
2-cyano-3-(1H-indol-3-yl)propanamide is unique due to its specific substitution pattern on the indole ring and the presence of both cyano and amide functional groups. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.
Properties
IUPAC Name |
2-cyano-3-(1H-indol-3-yl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O/c13-6-8(12(14)16)5-9-7-15-11-4-2-1-3-10(9)11/h1-4,7-8,15H,5H2,(H2,14,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IACAYKZJTOEXEO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CC(C#N)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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